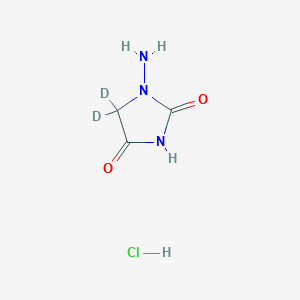

1-Aminohydantoin-d2 hydrochloride

Descripción

The exact mass of the compound this compound is 153.0274076 g/mol and the complexity rating of the compound is 144. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-amino-5,5-dideuterioimidazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2.ClH/c4-6-1-2(7)5-3(6)8;/h1,4H2,(H,5,7,8);1H/i1D2; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOHANUVLKERQI-CUOKRTIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)NC(=O)N1N)[2H].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188263-75-3 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188263-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Aminohydantoin-d2 Hydrochloride

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1-Aminohydantoin-d2 hydrochloride. Given the limited direct information available for the deuterated form, this guide establishes a baseline with detailed information for the non-deuterated analogue, 1-Aminohydantoin hydrochloride, and then extrapolates the anticipated properties of the d2 variant based on established principles of deuterium labeling. This document is intended for researchers, scientists, and professionals in drug development.

Core Chemical Properties

Table 1: Chemical and Physical Properties of 1-Aminohydantoin Hydrochloride

| Property | Value |

| CAS Number | 2827-56-7[1][2] |

| Molecular Formula | C₃H₆ClN₃O₂[3] |

| Molecular Weight | 151.55 g/mol [3] |

| Appearance | Pale yellow to white crystalline powder[2][4] |

| Melting Point | 201-205 °C[5] |

| Solubility | Soluble in water and DMSO[4][6] |

| Purity | Typically ≥98% |

Impact of Deuterium Labeling

Deuterium (²H or D) is a stable isotope of hydrogen with an additional neutron. The replacement of hydrogen with deuterium in a molecule can subtly alter its physical and chemical properties, a phenomenon known as the kinetic isotope effect. In the case of this compound, the "d2" designation suggests that two hydrogen atoms have been replaced by deuterium. The exact position of this labeling is crucial for its properties and would need to be specified for a complete analysis.

Expected Effects of Deuteration:

-

Increased Molecular Weight: The molecular weight of this compound would be approximately 2 g/mol higher than the non-deuterated form.

-

Kinetic Isotope Effect: The C-D bond is stronger than the C-H bond, which can lead to a slower rate of reactions involving the cleavage of this bond. This can significantly impact the metabolic pathways of the molecule. Deuterium-labeled compounds often exhibit a longer half-life in biological systems due to slower metabolism.[7]

-

Spectroscopic Differences: Deuteration will cause shifts in the signals of NMR and IR spectra, which can be used to confirm the position and extent of labeling.

Synthesis and Experimental Protocols

The synthesis of 1-Aminohydantoin hydrochloride has been described through various methods. A common approach involves the condensation of semicarbazones with ethyl monochloroacetate.[8] The synthesis of a deuterated analog would likely follow a similar pathway, utilizing deuterated starting materials.

General Synthetic Approach:

A plausible synthetic route to 1-Aminohydantoin hydrochloride is outlined in the workflow below. The synthesis of the d2-labeled compound would require the use of deuterated reagents at the appropriate step.

Caption: General synthetic pathway to 1-Aminohydantoin hydrochloride.

Analytical Methodologies

1-Aminohydantoin is a known metabolite of the nitrofuran antibiotic, nitrofurantoin.[2] Analytical methods for its detection, particularly in biological matrices like animal tissues, are therefore of significant interest. A common method involves the following steps:

-

Acid Hydrolysis: The tissue-bound metabolites are released by acid hydrolysis.

-

Derivatization: The released 1-aminohydantoin is derivatized, often with 2-nitrobenzaldehyde, to create a more easily detectable compound.[9][10]

-

LC-MS/MS Analysis: The derivatized product is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Deuterated this compound would be an ideal internal standard for such LC-MS/MS assays due to its similar chemical behavior to the non-deuterated analyte but distinct mass.

Caption: Workflow for the detection of 1-Aminohydantoin in biological samples.

Applications in Research and Drug Development

1-Aminohydantoin hydrochloride and its derivatives are valuable in several areas of research and development:

-

Pharmaceutical Intermediate: It serves as a building block in the synthesis of various pharmaceutical compounds.[11]

-

Metabolite Standard: As a major metabolite of nitrofurantoin, it is used as a reference standard in food safety and veterinary medicine to monitor for the illegal use of nitrofuran antibiotics in food-producing animals.[9]

-

Medicinal Chemistry: The hydantoin scaffold is a privileged structure in medicinal chemistry, and derivatives of 1-aminohydantoin have been investigated for a range of biological activities.[4]

The deuterated form, this compound, would be particularly useful in:

-

Pharmacokinetic Studies: To trace the metabolic fate of drugs containing the aminohydantoin moiety.

-

Quantitative Bioanalysis: As a stable isotope-labeled internal standard for mass spectrometry-based quantification.

Logical Relationships

The relationship between nitrofurantoin, its metabolite 1-aminohydantoin, and the analytical process can be visualized as follows:

Caption: Relationship between Nitrofurantoin, its metabolite, and detection.

Conclusion

While direct experimental data for this compound remains scarce, a comprehensive understanding of its properties and applications can be inferred from the extensive knowledge of its non-deuterated counterpart. The introduction of deuterium is expected to impart subtle but significant changes, particularly in its metabolic stability and analytical profile. This makes this compound a potentially valuable tool for researchers in drug metabolism, pharmacokinetics, and bioanalytical science. The information presented in this guide provides a solid foundation for its synthesis, analysis, and application in advanced research settings.

References

- 1. 1-Aminohydantoin hydrochloride | 2827-56-7 | FA05418 [biosynth.com]

- 2. 1-Aminohydantoin hydrochloride | 2827-56-7 [chemicalbook.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 1-Aminohydantoin hydrochloride | TargetMol [targetmol.com]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Structure Elucidation of 1-Aminohydantoin-d2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-Aminohydantoin-d2 hydrochloride. The focus is on the analytical techniques and experimental protocols used to confirm the molecular structure and the position of the deuterium labels. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction to 1-Aminohydantoin and its Deuterated Analog

1-Aminohydantoin is a heterocyclic organic compound belonging to the hydantoin family.[1] Hydantoins are a class of compounds with a five-membered ring containing two nitrogen atoms and two carbonyl groups.[1] They are of significant interest in medicinal chemistry due to their diverse biological activities, serving as anticonvulsants, antiarrhythmics, and antibacterial agents.[1] 1-Aminohydantoin, specifically, is a known metabolite of the nitrofuran antibiotic, nitrofurantoin.

Deuterium-labeled compounds, such as this compound, are valuable tools in pharmaceutical research. The replacement of hydrogen with its stable, non-radioactive isotope, deuterium, can alter the pharmacokinetic properties of a drug, often leading to a longer half-life due to the kinetic isotope effect. This makes deuterated analogs attractive for the development of new drug candidates with improved therapeutic profiles. The "-d2" designation indicates that two hydrogen atoms in the molecule have been replaced by deuterium. Based on commercially available standards, the deuteration in this compound is located at the C5 position of the hydantoin ring.

Structure Elucidation Workflow

The definitive identification and structural confirmation of this compound relies on a combination of modern analytical techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The general workflow for its structure elucidation is outlined below.

Caption: Workflow for the synthesis and structure elucidation of this compound.

Experimental Data and Interpretation

While specific, detailed experimental data for this compound is not widely available in public literature, this section outlines the expected data and its interpretation based on the known structure of the non-deuterated compound and general principles of isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise location of the deuterium atoms.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Expected Change from Non-deuterated Compound |

| ¹H NMR | ~3.5-4.0 | Singlet | The signal corresponding to the C5-H₂ protons will be absent or significantly reduced in intensity. |

| ²H NMR | ~3.5-4.0 | Singlet | A signal will be present, confirming the presence and chemical environment of the deuterium atoms. |

| ¹³C NMR | ~55.9 | Triplet (due to C-D coupling) | The signal for the C5 carbon will be a triplet with a reduced intensity in the proton-decoupled spectrum due to coupling with deuterium. |

Note: Predicted chemical shifts are based on the known spectrum of 1-aminohydantoin hydrochloride and general NMR principles.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition, thereby verifying the incorporation of two deuterium atoms.

Table 2: Predicted Mass Spectrometry Data

| Analyte | Formula | Calculated Monoisotopic Mass (Da) |

| 1-Aminohydantoin | C₃H₅N₃O₂ | 115.0382 |

| 1-Aminohydantoin-d2 | C₃H₃D₂N₃O₂ | 117.0507 |

| 1-Aminohydantoin hydrochloride | C₃H₆ClN₃O₂ | 151.0149 |

| This compound | C₃H₄D₂ClN₃O₂ | 153.0274 |

The mass spectrum of this compound would show a molecular ion peak at an m/z value corresponding to the deuterated compound, which is approximately 2 Da higher than the non-deuterated analog.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of isotopically labeled compounds are often proprietary or published in specialized literature. The following are generalized protocols that would be adapted for the specific synthesis and characterization of this compound.

Synthesis of 5,5-dideuterio-1-aminohydantoin hydrochloride

A plausible synthetic route would involve the Urech hydantoin synthesis, a classic method for preparing hydantoins from amino acids.[1] To introduce the deuterium atoms at the C5 position, a deuterated starting material, such as glycine-d2, would be used.

General Protocol:

-

Esterification: Glycine-d2 is reacted with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst (e.g., hydrogen chloride) to form the corresponding ethyl ester hydrochloride.

-

Ureido Formation: The ethyl ester hydrochloride of glycine-d2 is then treated with a cyanate source, such as potassium cyanate, to form the ureido derivative.

-

Cyclization: The ureido derivative is subsequently cyclized under acidic conditions (e.g., by heating with hydrochloric acid) to yield 5,5-dideuterio-1-aminohydantoin, which is then isolated as the hydrochloride salt.

Caption: Generalized synthetic pathway for this compound.

NMR Spectroscopic Analysis

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. The absence or significant reduction of the signal at approximately 3.5-4.0 ppm, corresponding to the C5-H₂ protons, would indicate successful deuteration at this position.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The C5 carbon signal, expected around 55.9 ppm, should appear as a triplet due to coupling with the two deuterium atoms.

Mass Spectrometric Analysis

Protocol for High-Resolution Mass Spectrometry (HRMS):

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water).

-

Infusion and Ionization: Infuse the sample solution into the mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range. The spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of 1-Aminohydantoin-d2, allowing for the confirmation of its elemental composition and isotopic enrichment.

Biological and Research Applications

Deuterated compounds like this compound are primarily used in pharmacokinetic studies to investigate the metabolic fate of the parent drug. The stronger C-D bond can slow down metabolism at the site of deuteration, which can be used to:

-

Improve Drug Efficacy: By reducing the rate of metabolic inactivation, the drug can have a longer duration of action.

-

Enhance Safety Profile: Slower metabolism can lead to lower peak concentrations of potentially toxic metabolites.

-

Simplify Dosing Regimens: A longer half-life may allow for less frequent dosing.

The use of this compound as an internal standard in quantitative bioanalytical assays is another important application. Its chromatographic behavior is nearly identical to the non-deuterated analyte, but it is easily distinguished by its higher mass in a mass spectrometer, making it an ideal standard for LC-MS based quantification of 1-aminohydantoin in biological matrices.

Conclusion

The structure elucidation of this compound is a critical step in its development and application in pharmaceutical research. Through a combination of synthesis using deuterated starting materials and rigorous analysis by NMR and mass spectrometry, its molecular structure and the specific location of the deuterium atoms can be unequivocally confirmed. This detailed characterization is essential for understanding its pharmacokinetic properties and for its use as a valuable tool in drug metabolism studies and bioanalysis.

References

Navigating the Sourcing of 1-Aminohydantoin-d2 Hydrochloride: A Technical Guide

For researchers, scientists, and professionals in drug development, the acquisition of specific isotopically labeled compounds is a critical step in advancing their studies. This technical guide addresses the commercial availability of 1-Aminohydantoin-d2 hydrochloride, providing a detailed overview for its sourcing and, in its absence, a comprehensive profile of its non-deuterated analog, 1-Aminohydantoin hydrochloride.

Executive Summary

Direct commercial suppliers of this compound as a stock item were not identified through extensive searches. This indicates that the deuterated form is likely a specialized compound requiring custom synthesis. This guide, therefore, provides two key sections: a list of potential custom synthesis providers for this compound and an in-depth technical profile of the readily available non-deuterated form, 1-Aminohydantoin hydrochloride (CAS No: 2827-56-7), to serve as a foundational reference.

Custom Synthesis of this compound

Given that this compound is not a standard catalog product, researchers will need to engage with companies specializing in the custom synthesis of isotopically labeled compounds. These companies possess the expertise in deuterium labeling to produce the desired molecule.

Potential Custom Synthesis Providers:

-

MedChemExpress (MCE): Offers custom synthesis of stable isotope-labeled compounds, including those with Deuterium (2H, D).[1]

-

ResolveMass Laboratories Inc.: Specializes in the custom synthesis of deuterated chemicals for various research applications.[2]

-

Alfa Chemistry: Provides custom synthesis of deuterated compounds, catering to the demands of drug discovery and development.[3]

-

Pharmaffiliates: Offers custom synthesis of deuterated compounds for NMR studies, drug metabolism, and bioanalysis.[4]

The general workflow for custom synthesis involves initial consultation and a feasibility study, followed by synthetic route design, pilot-scale production, and analytical verification to ensure purity and isotopic enrichment.[2]

Technical Profile: 1-Aminohydantoin Hydrochloride (CAS No: 2827-56-7)

As a primary reference for researchers, this section details the properties, suppliers, and applications of the non-deuterated analog, 1-Aminohydantoin hydrochloride.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 2827-56-7 | [5] |

| Molecular Formula | C3H5N3O2・HCl | [5] |

| Molecular Weight | 151.55 g/mol | [5][6] |

| Alternate Names | 1-aminoimidazolidine-2,4-dione hydrochloride | [5] |

| Appearance | White to off-white crystalline powder | [7] |

| Purity | ≥98% | [5] |

| Melting Point | 201-205 °C | |

| Solubility | Soluble in water | [7] |

Commercial Suppliers

A number of chemical suppliers offer 1-Aminohydantoin hydrochloride. The following table summarizes some of these suppliers. Researchers are advised to contact the suppliers directly for current pricing and availability.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 98% | 25 g |

| Santa Cruz Biotechnology | ≥98% | Contact for details |

| Thermo Scientific Chemicals | 98% | 5 g |

| MedChemExpress | >98% | Contact for details |

| Selleck Chemicals | 98% | Contact for details |

| Biosynth | Contact for details | Contact for details |

| Chem-Impex | ≥ 98% | Contact for details |

Synthesis of 1-Aminohydantoin Hydrochloride

The synthesis of 1-Aminohydantoin and its derivatives has been described in the scientific literature. One common method involves the condensation of semicarbazones with ethyl monochloroacetate in the presence of a sodium alkoxide in dry ethanol.[8] Another patented method describes its preparation from 2-semicarbazidoacetic acid.[9] These synthetic routes can potentially be adapted for the introduction of deuterium labels by using deuterated starting materials.

Biological Significance and Applications

1-Aminohydantoin is a major metabolite of the antibiotic nitrofurantoin and is used as a marker for determining the residue of this veterinary drug in animal tissues such as meat and milk.[10] Its detection often involves release from tissue proteins under acidic conditions, followed by derivatization.[10]

Beyond its role as a metabolite, 1-Aminohydantoin hydrochloride serves as a versatile intermediate in the synthesis of various pharmaceuticals.[6][11] It is a key building block in medicinal chemistry for developing compounds with potential antimicrobial and antitumor properties.[7]

Experimental Protocols and Visualizations

Experimental Workflow: Detection of 1-Aminohydantoin in Tissue Samples

The following diagram illustrates a typical workflow for the detection of 1-Aminohydantoin (AHD), the metabolite of nitrofurantoin, in animal tissue samples. This process is crucial for food safety monitoring.

This workflow highlights the key steps from sample preparation to final analysis. The initial acid hydrolysis is critical to release the protein-bound 1-Aminohydantoin, which is then derivatized to enhance its detectability by LC-MS/MS.[10]

Signaling Pathway Involvement

Currently, there is limited direct evidence of 1-Aminohydantoin hydrochloride being involved in specific signaling pathways beyond its role as a metabolite of nitrofurantoin. Research has shown that it may be associated with inhibiting oxidative DNA damage.[6] Further investigation is required to elucidate any direct interactions with cellular signaling cascades.

This technical guide provides a starting point for researchers interested in utilizing this compound. While direct commercial availability is limited, custom synthesis remains a viable option. The detailed information on the non-deuterated analog serves as a valuable resource for planning and executing research in drug development and analytical chemistry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. scbt.com [scbt.com]

- 6. 1-Aminohydantoin hydrochloride | 2827-56-7 | FA05418 [biosynth.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. US2990402A - Preparation of 1-aminohydantoin derivatives - Google Patents [patents.google.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. chemimpex.com [chemimpex.com]

Stability of 1-Aminohydantoin-d2 Hydrochloride in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 1-Aminohydantoin-d2 hydrochloride in solution. Due to the limited availability of data on the deuterated form, this document primarily relies on forced degradation studies conducted on 1-Aminohydantoin hydrochloride (AHH) and general principles of hydantoin chemistry. The inclusion of deuterium at the C5 position is expected to have a minimal impact on the primary degradation pathways, which are anticipated to involve the hydantoin ring structure rather than the C-D bonds.

Executive Summary

1-Aminohydantoin hydrochloride, a metabolite of the antibiotic nitrofurantoin, is known to be unstable in solution, particularly under acidic and basic conditions. Forced degradation studies have shown that hydrolysis is the primary degradation pathway, leading to the formation of 2-semicarbazidoacetic acid (SAA). The stability of 1-Aminohydantoin hydrochloride is significantly influenced by pH, temperature, and the presence of oxidizing agents. This guide summarizes the available stability data, outlines potential degradation pathways, and provides detailed experimental protocols for stability assessment.

Data Presentation: Stability of 1-Aminohydantoin Hydrochloride

While specific quantitative stability data for this compound is not publicly available, the following table summarizes the qualitative and semi-quantitative findings from a forced degradation study on the non-deuterated analogue, 1-Aminohydantoin hydrochloride (AHH)[1][2]. These conditions and outcomes provide a strong indication of the expected stability profile of the deuterated compound.

| Stress Condition | Reagents and Conditions | Observed Degradation | Primary Degradation Product(s) |

| Acid Hydrolysis | 0.1 M HCl, 80°C, 24h | Significant Degradation | 2-semicarbazidoacetic acid (SAA) |

| Base Hydrolysis | 0.1 M NaOH, 25°C, 1h | Significant Degradation | 2-semicarbazidoacetic acid (SAA) |

| Oxidation | 3% H₂O₂, 25°C, 24h | Method Inappropriate for Accurate Assessment | Not Determined |

| Thermal (Solution) | Water, 80°C, 48h | Moderate Degradation | 2-semicarbazidoacetic acid (SAA) |

| Thermal (Solid) | 80°C, 48h | Minor Degradation | Not Reported |

| Photostability (Solution) | UV light (254 nm), 24h | Minor Degradation | Not Reported |

| Photostability (Solid) | UV light (254 nm), 24h | Stable | Not Applicable |

| High Humidity | 90% RH, 25°C, 7 days | Stable | Not Applicable |

Note: The information in this table is based on a forced degradation study of the non-deuterated 1-Aminohydantoin hydrochloride[1][2].

Signaling Pathways and Degradation Mechanisms

The primary degradation pathway for 1-Aminohydantoin hydrochloride in aqueous solution is hydrolysis of the hydantoin ring. This process is catalyzed by both acid and base.

Hydrolytic Degradation Pathway

The proposed mechanism for acid and base-catalyzed hydrolysis of the hydantoin ring leads to the formation of 2-semicarbazidoacetic acid.

Caption: Proposed hydrolytic degradation of 1-Aminohydantoin.

Experimental Protocols

The following are detailed methodologies for key experiments related to the stability testing of this compound. These protocols are based on established practices for forced degradation studies and the available literature on 1-Aminohydantoin hydrochloride[1][2].

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

Caption: Workflow for HPLC method development and validation.

Protocol:

-

Instrumentation: HPLC with a UV detector or a mass spectrometer.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 1.0 mL/min.

-

Detection: 210 nm or by mass spectrometry.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve this compound in the appropriate solvent (e.g., water, methanol) to a concentration of 1 mg/mL.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways.

Caption: Logical flow of forced degradation experiments.

Protocols:

-

Acid Hydrolysis:

-

Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl.

-

Incubate the solution at 80°C for 24 hours.

-

Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH.

-

Keep the solution at room temperature (25°C) for 1 hour.

-

Neutralize with 0.1 M HCl and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide.

-

Store the solution at room temperature for 24 hours, protected from light.

-

Dilute for HPLC analysis.

-

-

Thermal Degradation:

-

For solution stability, dissolve 10 mg of the compound in 10 mL of purified water and heat at 80°C for 48 hours.

-

For solid-state stability, place the powdered compound in an oven at 80°C for 48 hours.

-

Prepare solutions of the stressed samples for HPLC analysis.

-

-

Photostability:

-

Expose the solid compound and a 1 mg/mL aqueous solution to UV light (e.g., 254 nm) for 24 hours.

-

Keep control samples in the dark.

-

Prepare the samples for HPLC analysis.

-

Conclusion

This compound is expected to exhibit limited stability in solution, particularly when exposed to acidic or basic conditions, leading to hydrolytic degradation. It is more stable in the solid state and under exposure to light and moderate heat. For solution-based applications, it is recommended to use freshly prepared solutions and to control the pH to be near neutral. For long-term storage, keeping the compound in its solid hydrochloride salt form at low temperatures (-20°C or -80°C) is advisable[3]. Further studies are warranted to quantify the degradation kinetics of the deuterated compound and to fully elucidate the structure of all potential degradation products.

References

Isotopic Labeling of 1-Aminohydantoin: A Technical Guide for Researchers

Introduction

1-Aminohydantoin, a heterocyclic compound, and its derivatives are of significant interest to researchers in drug development and metabolic studies. As a key metabolite of the antibiotic nitrofurantoin, understanding its formation and fate within biological systems is crucial.[1][2] Isotopic labeling of 1-Aminohydantoin with stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) provides a powerful tool for elucidating metabolic pathways, quantifying drug metabolites, and serving as internal standards for mass spectrometry-based analyses. This technical guide provides an in-depth overview of the synthesis, applications, and relevant experimental workflows for isotopically labeled 1-Aminohydantoin.

Commercially Available Isotopically Labeled 1-Aminohydantoin

Several isotopologues of 1-Aminohydantoin are commercially available, offering researchers access to high-purity labeled compounds for various applications. These standards are essential for quantitative studies, such as isotope dilution mass spectrometry.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity |

| 1-Amino Hydantoin-¹³C₃ | 957509-31-8 | (¹³C)₃H₅N₃O₂ | 118.07 | Not specified |

| 1-Aminohydantoin hydrochloride-(2-¹³C,¹⁵N₃) | Not available | C₂¹³CH₅¹⁵N₃O₂·HCl | Not available | Not specified |

Synthesis of Isotopically Labeled 1-Aminohydantoin

While detailed experimental protocols for the synthesis of isotopically labeled 1-Aminohydantoin are not widely published in open literature, a general synthetic approach can be inferred from established methods for the unlabeled compound and general principles of isotopic labeling. The synthesis typically involves the cyclization of a semicarbazone derivative. To introduce isotopic labels, one would start with commercially available labeled precursors.

A potential synthetic route involves the reaction of a labeled semicarbazone with an acetate derivative. For instance, the synthesis of 1-Aminohydantoin Hydrochloride-(2-¹³C,¹⁵N₃) would likely involve precursors where the carbon at the 2-position and the three nitrogen atoms are isotopically enriched.[3]

A general, non-isotopic synthesis for 1-Aminohydantoin derivatives involves the condensation of semicarbazones with ethyl monochloroacetate in the presence of a sodium alkoxide in dry ethanol.[4]

General Experimental Protocol (Hypothetical for Labeled Synthesis)

The following protocol is a generalized representation and would require optimization for specific isotopically labeled precursors.

Step 1: Formation of Labeled Semicarbazidoacetic Acid Derivative A labeled precursor, such as [¹³C, ¹⁵N]-semicarbazide, would be reacted with a suitable two-carbon synthon, like chloroacetic acid, to form a labeled semicarbazidoacetic acid derivative.

Step 2: Cyclization to form Labeled 1-Aminohydantoin The labeled semicarbazidoacetic acid derivative is then cyclized, typically under acidic conditions, to yield the isotopically labeled 1-Aminohydantoin ring structure. The product would then be purified using standard techniques such as recrystallization or chromatography.

Applications in Research

Isotopically labeled 1-Aminohydantoin serves as a critical tool in various research areas:

-

Metabolic Studies: As a major metabolite of the antibiotic nitrofurantoin, labeled 1-Aminohydantoin is used to trace the metabolic fate of the parent drug.[1][2] This includes studying its formation, distribution, and excretion.

-

Pharmacokinetic (PK) Studies: Labeled 1-Aminohydantoin can be used as an internal standard in mass spectrometry-based bioanalytical methods to accurately quantify the levels of unlabeled 1-Aminohydantoin in biological matrices such as plasma, urine, and tissues.

-

Drug Development: Understanding the metabolic profile of a drug candidate is a critical aspect of drug development. The use of labeled metabolites like 1-Aminohydantoin aids in constructing a comprehensive metabolic map.

-

Analytical Standards: Isotopically labeled compounds are the gold standard for quantitative analysis using isotope dilution mass spectrometry, providing high accuracy and precision.

Experimental Workflow: Quantifying 1-Aminohydantoin in Biological Samples

The following workflow outlines a typical experimental process for quantifying 1-Aminohydantoin in a biological sample using an isotopically labeled internal standard.

Caption: A typical workflow for the quantification of 1-Aminohydantoin.

Signaling Pathway: Metabolism of Nitrofurantoin to 1-Aminohydantoin

1-Aminohydantoin is a significant metabolite of the antibiotic nitrofurantoin. The metabolic conversion is a reductive process that can be carried out by both bacterial and mammalian enzyme systems.

In bacteria, nitroreductases (NfsA and NfsB) catalyze the reduction of the nitro group of nitrofurantoin.[5] This process generates highly reactive intermediates, including nitro-anion-free radicals and hydroxylamine, which are responsible for the drug's antibacterial activity.[5] These intermediates can then undergo further reactions to form 1-Aminohydantoin.

In humans, the metabolism can be mediated by cytochrome P450 reductase.[6] The one-electron reduction of nitrofurantoin by this enzyme also generates a nitro radical anion.[3] This radical can then be further reduced and rearranged to form 1-Aminohydantoin.

Caption: The metabolic pathway of Nitrofurantoin to 1-Aminohydantoin.

References

- 1. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of cytochrome P450 reductase in nitrofurantoin-induced redox cycling and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

Methodological & Application

Application Notes: Quantitative Analysis of 1-Aminohydantoin in Shrimp Tissue using 1-Aminohydantoin-d2 hydrochloride as an Internal Standard

Introduction

1-Aminohydantoin (AHD) is the primary tissue-bound metabolite of the nitrofuran antibiotic nitrofurantoin. Due to concerns over the carcinogenic potential of nitrofuran residues, their use in food-producing animals has been banned in many jurisdictions, including the European Union.[1] Regulatory monitoring for nitrofuran abuse relies on the detection of their stable metabolites in edible tissues.[1][2] This document outlines a detailed protocol for the quantitative analysis of AHD in shrimp tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 1-Aminohydantoin-d2 hydrochloride (AHD-d2) as an internal standard for accurate quantification.

The use of a stable isotope-labeled internal standard like AHD-d2 is crucial for reliable quantification in complex matrices such as shrimp tissue.[3] It effectively compensates for variations in sample preparation, extraction efficiency, and matrix effects during LC-MS/MS analysis, ensuring high accuracy and precision.[4] The general workflow involves the acid-catalyzed release of AHD from tissue proteins, simultaneous derivatization with 2-nitrobenzaldehyde (2-NBA) to form the more stable and chromatographically favorable NP-AHD, followed by liquid-liquid extraction and LC-MS/MS detection.[5][6]

Analytical Workflow Overview

The overall analytical process for the quantification of 1-Aminohydantoin (AHD) is depicted below. The workflow begins with the preparation of the shrimp tissue sample and concludes with the final data analysis, incorporating an internal standard for accurate quantification.

Experimental Protocols

Materials and Reagents

-

1-Aminohydantoin hydrochloride (AHD) analytical standard

-

This compound (AHD-d2) internal standard

-

2-Nitrobenzaldehyde (2-NBA)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Potassium phosphate monobasic (KH₂PO₄)

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate

-

Deionized water

-

Homogenized, blank shrimp tissue for matrix-matched calibration

Preparation of Standard and Reagent Solutions

-

AHD and AHD-d2 Stock Solutions (1 mg/mL): Accurately weigh and dissolve the respective standards in methanol to achieve a final concentration of 1 mg/mL. Store at -20°C.

-

Intermediate Standard Solutions (10 µg/mL): Dilute the stock solutions with methanol to prepare intermediate standards of 10 µg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by diluting the intermediate solutions with the mobile phase.

-

AHD-d2 Spiking Solution (e.g., 0.1 µg/mL): Dilute the AHD-d2 intermediate solution with water to the desired concentration for spiking into samples.

-

0.125 M HCl: Prepare by diluting concentrated HCl with deionized water.

-

50 mM 2-NBA Solution: Dissolve an appropriate amount of 2-NBA in methanol. This solution should be prepared fresh.[7]

-

1.0 M KH₂PO₄ Solution: Dissolve potassium phosphate monobasic in deionized water.

-

0.8 M NaOH Solution: Dissolve sodium hydroxide in deionized water.

Sample Preparation Protocol

This protocol is adapted from established methods for nitrofuran metabolite analysis in shrimp.[5][7]

-

Homogenization: If not already homogenized, grind shrimp tissue with dry ice until a fine powder is obtained. Allow the dry ice to fully sublimate before proceeding.[7]

-

Weighing: Accurately weigh 2.0 ± 0.1 g of the homogenized shrimp sample into a 50 mL polypropylene centrifuge tube.[5]

-

Internal Standard Spiking: Add a known volume (e.g., 50 µL) of the AHD-d2 working solution to each sample, vortex to mix.

-

Hydrolysis and Derivatization:

-

Neutralization:

-

Liquid-Liquid Extraction:

-

Add approximately 1.5 g of NaCl and 12-15 mL of ethyl acetate to the tube.[7]

-

Cap and vortex-mix vigorously for 1 minute.

-

Centrifuge at 3,500 rpm for 10 minutes at 4°C.[7]

-

Carefully transfer the upper ethyl acetate layer to a clean tube.

-

Repeat the extraction step with another portion of ethyl acetate and combine the extracts.

-

-

Evaporation and Reconstitution:

-

Final Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[5]

LC-MS/MS Analysis Parameters

The following parameters provide a typical setup for the analysis of derivatized AHD. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters

| Parameter | Recommended Setting |

| Column | Phenyl-Hexyl, 2.1 x 50 mm, 1.8 µm[8] or C18 equivalent |

| Mobile Phase A | 5 mM Ammonium Formate in Water:Methanol (90:10, v/v)[8] |

| Mobile Phase B | 5 mM Ammonium Formate in Water:Methanol (10:90, v/v)[8] |

| Flow Rate | 0.6 mL/min[8] |

| Column Temperature | 40°C[8] |

| Injection Volume | 10 µL |

| Gradient Program | 0-1 min, 5% B; 1-5 min, 5-40% B; 5-6.8 min, 40-50% B; 6.8-8 min, 50% B; 8-9.5 min, 50-100% B; 9.5-11 min, re-equilibrate at 5% B. (Adapted from[8]) |

Mass Spectrometry (MS) Parameters

The analysis is performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

| Analyte (Derivatized) | Internal Standard (Derivatized) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| NP-AHD | 249.1 | 134.1 (Quantifier) | Optimize | |

| 249.1 | 232.1 (Qualifier) | Optimize | ||

| NP-AHD-d2 | 251.1 | 134.1 (Quantifier) | Optimize | |

| 251.1 | 234.1 (Qualifier) | Optimize |

Note: The precursor ion for NP-AHD-d2 is +2 Da compared to NP-AHD due to the two deuterium atoms. Product ions may be identical or shifted depending on the fragmentation pattern. Collision energies must be optimized for the specific mass spectrometer being used.

Data Presentation and Validation

A calibration curve should be prepared using matrix-matched standards (spiking blank shrimp extract with known concentrations of AHD and a constant concentration of AHD-d2). The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.

Method Performance Characteristics

The performance of this method is evaluated based on established validation guidelines. Typical performance characteristics are summarized below.

| Parameter | Typical Value | Reference |

| Linearity Range | 0.25 - 2.0 µg/kg | [9] |

| Mean Recovery | 88 - 110% | [10] |

| Repeatability (RSDr) | < 15% | [9] |

| Within-Lab Reproducibility (RSDwr) | < 17% | [9] |

| Decision Limit (CCα) | 0.12 - 0.36 µg/kg | [6][10] |

| Detection Capability (CCβ) | 0.21 - 0.61 µg/kg | [6][10] |

These values demonstrate that the method is sensitive and robust for the confirmation and quantification of AHD residues in shrimp, meeting the performance criteria required by regulatory bodies.[8][10]

Logical Relationships in Quantification

The core of the quantitative method relies on the relationship between the analyte and its isotope-labeled internal standard. This relationship ensures that variations during the analytical process are corrected, leading to an accurate final concentration.

References

- 1. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 2. ringbio.com [ringbio.com]

- 3. lcms.cz [lcms.cz]

- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection of Nitrofuran Metabolites in Shrimp | FDA [fda.gov]

- 6. vliz.be [vliz.be]

- 7. researchgate.net [researchgate.net]

- 8. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. scispace.com [scispace.com]

Application Note: High-Sensitivity LC-MS/MS Analysis of 1-Aminohydantoin Using a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-aminohydantoin (AHD) in biological matrices. To ensure the highest degree of accuracy and precision, this method employs a stable isotope-labeled internal standard, deuterated 1-aminohydantoin (AHD-d2). The protocol includes a derivatization step with 2-nitrobenzaldehyde (NBA) to enhance the chromatographic retention and mass spectrometric response of AHD. This method is particularly suited for applications in drug metabolism studies, food safety testing, and clinical research where reliable quantification of AHD is critical.

Introduction

1-Aminohydantoin is a key metabolite of the nitrofuran antibiotic nitrofurantoin.[1] Due to concerns over the potential carcinogenicity of nitrofuran residues, their use in food-producing animals has been banned in many countries. Consequently, sensitive and specific analytical methods are required to monitor for the presence of their metabolites in various food products and biological samples. 1-aminohydantoin is known to covalently bind to tissue proteins and can be released under acidic conditions for analysis.[1] LC-MS/MS has emerged as the preferred technique for the determination of nitrofuran metabolites due to its high sensitivity, selectivity, and accuracy.[2] The use of a deuterated internal standard is crucial for compensating for matrix effects and variations during sample preparation and analysis, leading to more reliable quantitative results.[3] This application note provides a comprehensive protocol for the analysis of 1-aminohydantoin, including sample preparation, derivatization, LC-MS/MS conditions, and method validation parameters.

Experimental Protocols

Materials and Reagents

-

1-Aminohydantoin (AHD) hydrochloride analytical standard

-

1-Aminohydantoin-d2 (AHD-d2) hydrochloride internal standard

-

2-Nitrobenzaldehyde (NBA)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Phosphate buffer

-

Ethyl acetate

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

Sample Preparation

-

Homogenization: Homogenize 1 gram of the tissue sample with 5 mL of ultrapure water.

-

Addition of Internal Standard: Spike the homogenate with the AHD-d2 internal standard solution to a final concentration of 10 ng/mL.

-

Hydrolysis and Derivatization: Add 5 mL of 0.2 M HCl and 50 µL of 0.1 M 2-nitrobenzaldehyde (in DMSO) to the sample. Incubate the mixture overnight (approximately 16 hours) at 37°C to release the protein-bound AHD and facilitate derivatization to form NP-AHD.

-

Neutralization: After incubation, allow the sample to cool to room temperature. Adjust the pH to between 6.3 and 7.0 by adding 500 µL of 2 M NaOH and 1 mL of 0.5 M phosphate buffer.

-

Liquid-Liquid Extraction (LLE): Perform a two-step liquid-liquid extraction with 4 mL of ethyl acetate each time. Vigorously mix the sample and centrifuge to separate the layers.

-

Evaporation and Reconstitution: Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 300 µL of the initial mobile phase.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 550°C |

| IonSpray Voltage | 5500 V |

| Collision Gas | Nitrogen |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| NP-AHD (Quantifier) | 249.1 | 134.1 | 25 |

| NP-AHD (Qualifier) | 249.1 | 203.1 | 15 |

| NP-AHD-d2 (Internal Standard) | 251.1 | 134.1 | 25 |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Presentation

The following table summarizes the quantitative performance of this method based on validation studies.

| Parameter | 1-Aminohydantoin (AHD) |

| Linearity Range | 0.5 - 50 ng/mL |

| Correlation Coefficient (r²) | >0.999 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Recovery | 92.8% - 101.3%[2] |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 10% |

| Repeatability | 1.5% - 3.8%[2] |

| Reproducibility | 2.2% - 4.8%[2] |

Visualizations

Caption: Experimental workflow for LC-MS/MS analysis of 1-aminohydantoin.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of 1-aminohydantoin in biological matrices. The incorporation of a deuterated internal standard and a derivatization step ensures high accuracy, precision, and robustness of the analysis. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of nitrofuran metabolites.

References

Application Note: Quantitative Analysis of 1-Aminohydantoin in Food Matrices using Isotope Dilution LC-MS/MS with 1-Aminohydantoin-d2 Hydrochloride

Introduction

Nitrofurantoin is a broad-spectrum nitrofuran antibiotic, the use of which has been prohibited in food-producing animals in many jurisdictions due to concerns over the carcinogenicity of its residues. Following administration, nitrofurantoin is rapidly metabolized, and its residues become covalently bound to tissue macromolecules. These bound residues can be released through acid hydrolysis as 1-aminohydantoin (AHD). Consequently, AHD serves as a crucial marker residue for monitoring the illegal use of nitrofurantoin in food products of animal origin.

This application note details a robust and sensitive method for the quantitative determination of AHD in various food matrices. The protocol employs 1-Aminohydantoin-d2 hydrochloride as an internal standard in an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow. The use of a stable isotope-labeled internal standard is critical for accurate quantification as it effectively compensates for matrix effects, variations in extraction recovery, and instrument response, ensuring high-quality data for regulatory compliance and food safety monitoring.[1]

Principle of the Method

The analytical procedure involves the release of protein-bound AHD from the food matrix through acidic hydrolysis. Simultaneously, the released AHD and the added 1-Aminohydantoin-d2 internal standard are derivatized with 2-nitrobenzaldehyde (2-NBA) to form stable, less polar derivatives (NP-AHD and NP-AHD-d2) that are amenable to chromatographic separation and mass spectrometric detection. After derivatization, the sample is neutralized and subjected to a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) cleanup step. The final extract is then analyzed by LC-MS/MS operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to ensure selectivity and sensitivity. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar manner.

Experimental Protocol

1. Reagents and Materials

-

1-Aminohydantoin hydrochloride (AHD) analytical standard

-

This compound (AHD-d2) internal standard

-

2-Nitrobenzaldehyde (2-NBA)

-

Hydrochloric acid (HCl), analytical grade

-

Dipotassium hydrogen phosphate (K2HPO4)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate, HPLC grade

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Dimethyl sulfoxide (DMSO)

-

Solid Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)

2. Standard Solution Preparation

-

AHD Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of AHD hydrochloride in methanol. Store at -20°C.

-

AHD-d2 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of AHD-d2 hydrochloride in methanol. Store at -20°C.[2]

-

AHD Working Standard Solutions (1.0 - 100.0 µg/L): Prepare a series of working standard solutions by serially diluting the AHD stock solution with acetonitrile.[3]

-

AHD-d2 Working Internal Standard (IS) Solution (200 µg/L): Dilute the AHD-d2 stock solution with acetonitrile to achieve a final concentration of 200 µg/L.[3]

-

2-NBA Derivatizing Solution (50 mM): Dissolve an appropriate amount of 2-NBA in DMSO to prepare a 50 mM solution. This solution should be prepared fresh daily.[3]

3. Sample Preparation

-

Homogenization: Homogenize the food sample (e.g., meat, fish, shrimp) to a uniform consistency.

-

Weighing: Accurately weigh 1.0 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.[3]

-

Internal Standard Spiking: Add 200 µL of the 200 µg/L AHD-d2 working IS solution to each sample, blank, and calibration standard.[3]

-

Hydrolysis and Derivatization:

-

Add 10 mL of 0.125 M HCl to the tube.

-

Add 200 µL of the 50 mM 2-NBA solution.

-

Vortex the tube for 30 seconds.

-

Incubate in a shaking water bath at 37°C for 16 hours (overnight).[3]

-

-

Neutralization:

-

Cool the sample to room temperature.

-

Add 1 mL of 0.1 M K2HPO4.

-

Adjust the pH to 7.0 ± 0.2 with 1 M NaOH.[3]

-

-

Extraction:

-

Add 5 mL of ethyl acetate to the tube.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper ethyl acetate layer to a clean tube.

-

Repeat the extraction step with another 5 mL of ethyl acetate and combine the extracts.

-

-

Evaporation and Reconstitution:

-

Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50:50 methanol:water).

-

Vortex and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (1:1, v/v).[3]

-

Gradient: A suitable gradient to separate the NP-AHD from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor at least two transitions for NP-AHD and one for NP-AHD-d2. The specific m/z values will depend on the derivatized molecule and should be optimized in-house.

-

5. Data Analysis and Quantification

-

Identify the peaks for NP-AHD and NP-AHD-d2 based on their retention times and MRM transitions.

-

Calculate the peak area ratio of NP-AHD to NP-AHD-d2 for each sample and standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the AHD working standards.

-

Determine the concentration of AHD in the samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: Quantitative Performance Data for the Analysis of 1-Aminohydantoin (AHD)

| Parameter | Result | Food Matrix | Reference |

| Linearity (r²) | > 0.999 | Soft-Shell Turtle Powder | [3] |

| Limit of Detection (LOD) | 0.05 µg/kg | Not Specified | [1] |

| Limit of Quantification (LOQ) | 0.1 µg/kg | Meat | [4] |

| Recovery | 82.2% - 108.1% | Soft-Shell Turtle Powder | [3] |

| Repeatability (RSDr) | 1.5% - 3.8% | Soft-Shell Turtle Powder | [3] |

| Within-Lab Reproducibility (RSDR) | 2.2% - 4.8% | Soft-Shell Turtle Powder | [3] |

| Decision Limit (CCα) | 0.11 - 0.21 µg/kg | Chicken Meat | [1] |

| Detection Capability (CCβ) | 0.19 - 0.36 µg/kg | Chicken Meat | [1] |

Mandatory Visualization

References

Application Note: High-Throughput Analysis of 1-Aminohydantoin (AHD) in Animal Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminohydantoin (AHD) is the primary tissue-bound metabolite of the nitrofuran antibiotic, nitrofurantoin. Due to concerns over the potential carcinogenic effects of nitrofuran residues, their use in food-producing animals is banned in many countries, including the European Union and the United States.[1][2] Regulatory bodies mandate the monitoring of nitrofuran metabolites in animal-derived food products to ensure consumer safety. Since the parent drug, nitrofurantoin, is rapidly metabolized, the stable, tissue-bound AHD serves as a crucial marker for detecting the illegal use of this antibiotic.[3][4]

This application note provides a detailed protocol for the sample preparation and analysis of 1-Aminohydantoin in various animal tissues, including muscle, liver, and kidney. The described methodology, based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is designed for high-throughput screening and confirmatory analysis, offering the sensitivity and specificity required to meet stringent regulatory limits.

Metabolic Pathway and Mechanism of Action of Nitrofurantoin

Nitrofurantoin is rapidly absorbed and metabolized in animals.[5] The parent compound has a short half-life in tissues, undergoing reduction of its nitro group to form reactive intermediates.[6] These intermediates can covalently bind to tissue macromolecules, such as proteins, forming stable adducts.[4] Acid hydrolysis is employed during sample preparation to release the bound AHD metabolite for analysis. The antibacterial mechanism of nitrofurantoin involves its reduction by bacterial nitroreductases into reactive intermediates that inhibit various cellular processes, including DNA, RNA, protein, and cell wall synthesis, as well as the citric acid cycle.[3]

Caption: Metabolic activation of Nitrofurantoin to its tissue-bound metabolite, AHD.

Experimental Protocols

This section details the complete workflow for the analysis of AHD in animal tissues, from sample receipt to final quantification.

Materials and Reagents

-

1-Aminohydantoin (AHD) hydrochloride analytical standard

-

Isotopically labeled internal standard (e.g., 1-Aminohydantoin-¹³C₃)

-

2-Nitrobenzaldehyde (2-NBA)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Ethyl acetate

-

n-Hexane

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Formic acid

-

Deionized water

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent)

Experimental Workflow Diagram

Caption: General workflow for the analysis of AHD in animal tissues.

Detailed Sample Preparation Protocol

-

Sample Homogenization:

-

Weigh 1-2 g of the tissue sample (muscle, liver, or kidney) into a 50 mL polypropylene centrifuge tube.

-

Add a suitable volume of deionized water (e.g., 5 mL) to facilitate homogenization.

-

Homogenize the sample using a high-speed homogenizer until a uniform consistency is achieved.

-

-

Internal Standard Spiking:

-

Hydrolysis and Derivatization:

-

To release the protein-bound AHD, add 0.5 mL of 1 M HCl.[2]

-

For derivatization, add 200-400 µL of a 50 mM 2-nitrobenzaldehyde (2-NBA) solution in methanol or DMSO.[9] The derivatization step improves the chromatographic retention and detection of AHD.

-

Vortex the mixture for 30 seconds.

-

Incubate the sample overnight (approximately 16 hours) in a shaking water bath at 37°C.[2][9]

-

-

Neutralization and Extraction:

-

After incubation, cool the sample to room temperature.

-

Adjust the pH to approximately 7 using a suitable base (e.g., 1 M NaOH).

-

Perform a liquid-liquid extraction by adding 5-10 mL of ethyl acetate.

-

Vortex vigorously for 1-2 minutes and then centrifuge at 4000 g for 10 minutes.

-

Carefully transfer the upper ethyl acetate layer to a clean tube. Repeat the extraction process twice more, combining the ethyl acetate fractions.[2]

-

-

Evaporation and Reconstitution:

-

Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40-45°C.[2]

-

For further cleanup, a solid-phase extraction (SPE) step can be incorporated here.

-

Reconstitute the dry residue in a suitable volume (e.g., 1 mL) of the initial LC-MS/MS mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for analysis.

-

Data Presentation

The following tables summarize typical performance data for the analysis of AHD in various animal tissues. These values are compiled from multiple studies and serve as a benchmark for method validation.

Table 1: Recovery of 1-Aminohydantoin in Animal Tissues

| Tissue Type | Spiking Level (µg/kg) | Average Recovery (%) | Reference |

| Muscle | 1.0 | 92.8 - 101.3 | [10] |

| Muscle | 0.5 - 10.0 | 88.9 - 107.3 | [7] |

| Liver | 1.0 | ~95 | [1] |

| Kidney | 1.0 | ~93 | [1] |

| Shrimp | 0.5 - 2.0 | 98.47 - 101.53 | [9] |

| Soft-Shell Turtle Powder | 0.5 - 10.0 | 82.2 - 108.1 | [10] |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for 1-Aminohydantoin

| Tissue Type | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| Muscle | 0.1 | 0.3 | [1] |

| Liver | 0.1 | 0.3 | [1] |

| Kidney | 0.1 | 0.3 | [1] |

| Shrimp | 0.05 | 0.15 | [9] |

| Eggs | 0.1 | 0.3 | [11] |

| Soft-Shell Turtle Powder | 0.08 - 0.15 | 0.25 - 0.5 | [10] |

LC-MS/MS Parameters

The following are typical starting parameters for the LC-MS/MS analysis of derivatized AHD. Optimization may be required based on the specific instrumentation used.

Table 3: Typical LC-MS/MS Conditions

| Parameter | Typical Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium acetate |

| Mobile Phase B | Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid and 10 mM ammonium acetate |

| Gradient | A linear gradient from high aqueous to high organic content |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 20 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Source Temperature | 125 - 600°C |

| Desolvation Temperature | 250 - 400°C |

| Capillary Voltage | 3.2 - 5.5 kV |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions (for NP-AHD) | |

| Precursor Ion (m/z) | 249.1 |

| Product Ions (m/z) | 134.1, 203.1 |

Note: NP-AHD refers to the 2-nitrophenyl derivative of AHD.

Conclusion

The described sample preparation and LC-MS/MS method provides a robust and reliable approach for the routine monitoring of 1-Aminohydantoin in a variety of animal tissues. The use of an isotopically labeled internal standard ensures high accuracy and precision, while the detailed protocol allows for consistent performance. This application note serves as a comprehensive guide for laboratories involved in food safety testing and veterinary drug residue analysis, enabling them to meet regulatory requirements and safeguard public health.

References

- 1. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nucleus.iaea.org [nucleus.iaea.org]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. karger.com [karger.com]

- 6. Nitrofurantoin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cerilliant.com [cerilliant.com]

- 9. researchgate.net [researchgate.net]

- 10. Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Derivatization of 1-Aminohydantoin for Improved Analytical Detection

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Aminohydantoin (AHD) is the primary tissue-bound metabolite of the banned nitrofuran antibiotic, nitrofurantoin. Due to the potential health risks associated with nitrofuran residues in the food chain, sensitive and reliable detection of AHD in animal-derived food products is crucial for regulatory monitoring and food safety. Direct analysis of AHD is challenging due to its low molecular weight, high polarity, and lack of a strong chromophore or fluorophore. Derivatization is a critical pre-analytical step that chemically modifies AHD to enhance its detectability by various analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunoassays.

This application note provides detailed protocols for the derivatization of AHD, primarily using 2-nitrobenzaldehyde (NPA), and summarizes the performance characteristics of subsequent detection methods.

Principle of Derivatization

The most common derivatization strategy for AHD involves the reaction of its primary amino group with an aldehyde, typically 2-nitrobenzaldehyde. This reaction forms a stable Schiff base, the nitrophenyl derivative of AHD (NPA-AHD).[1] This derivative possesses several advantageous properties for analysis:

-

Enhanced Mass Spectrometric Detection: The derivative has a higher molecular weight and improved ionization efficiency, leading to greater sensitivity in LC-MS/MS analysis.

-

Chromophore Introduction: The nitrophenyl group acts as a chromophore, enabling sensitive detection by UV-Vis detectors in HPLC.

-

Hapten Formation for Immunoassays: The derivatized AHD can be used to develop antibodies, enabling highly sensitive and specific detection through methods like an indirect competitive enzyme-linked immunosorbent assay (icELISA).[2]

Below is a diagram illustrating the general experimental workflow for AHD analysis.

The chemical reaction between 1-aminohydantoin and 2-nitrobenzaldehyde is depicted below.

References

Application Note: High-Performance Liquid Chromatography Method for the Determination of 1-Aminohydantoin

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Aminohydantoin. The method utilizes a reversed-phase C18 column with UV detection, providing a straightforward and reproducible approach for the determination of 1-Aminohydantoin in bulk materials or as a reference standard. The protocol is suitable for researchers, scientists, and professionals in drug development and quality control.

Introduction

1-Aminohydantoin is a key chemical intermediate and a significant metabolite of the antibiotic nitrofurantoin.[1][2] Its quantification is crucial in various stages of pharmaceutical development and for monitoring in biological and environmental samples. The compound is a small, polar, nitrogen-containing heterocycle, which can present challenges for retention on standard reversed-phase columns.[3][4] This document provides a detailed protocol for a reliable HPLC method optimized for the analysis of its underivatized form.

Chemical Properties

| Property | Value |

| Synonyms | 1-Amino-imidazolidine-2,4-dione, AHD |

| Molecular Formula | C₃H₅N₃O₂ |

| Molecular Weight | 115.09 g/mol [5] |

| CAS Number | 6301-02-6 (free base)[6] |

| Solubility | Soluble in water, slightly soluble in DMSO and Methanol.[7][8][9] |

| Stability | Reported to be unstable in solution.[7][8] |

Experimental Protocol

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Reagents:

-

1-Aminohydantoin hydrochloride (analytical standard, ≥98% purity)[10]

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

-

-

Equipment: Analytical balance, volumetric flasks, pipettes, 0.45 µm syringe filters.

Preparation of Solutions

Mobile Phase (20 mM Potassium Phosphate Buffer, pH 3.0: Acetonitrile, 95:5 v/v):

-

Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

-

Adjust the pH to 3.0 with orthophosphoric acid.

-

Mix 950 mL of the buffer with 50 mL of acetonitrile.

-

Degas the mobile phase before use.

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 10 mg of 1-Aminohydantoin hydrochloride standard.

-

Dissolve in a 10 mL volumetric flask with the mobile phase.

-

Note: Due to the instability of 1-Aminohydantoin in solution, it is recommended to prepare fresh stock solutions daily.[7][8]

Working Standard Solutions (1-100 µg/mL):

-

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range.

Sample Preparation

-

Accurately weigh the sample containing 1-Aminohydantoin.

-

Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

-

Vortex or sonicate to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions

| Parameter | Setting |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | 20 mM Potassium Phosphate (pH 3.0) : Acetonitrile (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

Method Validation Summary

The following table summarizes the expected performance characteristics of the method. These values are based on typical performance for similar compounds and should be verified experimentally.

| Parameter | Expected Performance |

| Retention Time | ~ 3.5 min |

| Linearity (r²) | ≥ 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | ~ 0.2 µg/mL |

| Limit of Quantification (LOQ) | ~ 0.6 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2.0% |

System Suitability

Before sample analysis, the system suitability should be verified by injecting a working standard solution (e.g., 20 µg/mL) five times. The acceptance criteria are as follows:

-

Tailing Factor: ≤ 2.0

-

Theoretical Plates: ≥ 2000

-

% RSD for Peak Area: ≤ 2.0%

Visualizations

Experimental Workflow

Caption: Workflow for the HPLC analysis of 1-Aminohydantoin.

Conclusion

The described HPLC method provides a simple, accurate, and precise means for the quantitative determination of 1-Aminohydantoin. The use of a standard C18 column and an isocratic mobile phase makes this method easily transferable to most analytical laboratories. Due to the noted instability of the analyte in solution, adherence to the protocol of using freshly prepared standards and prompt analysis is critical for achieving reliable results.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Aminohydantoin | C3H5N3O2 | CID 72823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Aminohydantoin hydrochloride | LGC Standards [lgcstandards.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. 1-Aminohydantoin hydrochloride CAS#: 2827-56-7 [amp.chemicalbook.com]

- 9. selleckchem.com [selleckchem.com]

- 10. 1-Aminohydantoin Hydrochloride VETRANAL Analytical Standard, Best Price [nacchemical.com]

Application Note: Mass Spectrometry Fragmentation of 1-Aminohydantoin-d2 hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminohydantoin (AHD) is the primary tissue-bound metabolite of the nitrofuran antibiotic nitrofurantoin. Due to concerns over the carcinogenic potential of nitrofuran residues in the food chain, monitoring for AHD in animal-derived food products is a critical application of analytical chemistry. The use of stable isotope-labeled internal standards, such as 1-Aminohydantoin-d2 hydrochloride, is the gold standard for accurate quantification of AHD by mass spectrometry, as it corrects for matrix effects and variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound, including its anticipated fragmentation patterns and a general workflow for its use as an internal standard.

Chemical Information

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Name | 1-Amino-2,4-imidazolidinedione-5,5-d2 hydrochloride |

| Molecular Formula | C₃H₄D₂N₃O₂ · HCl |

| Molecular Weight | 153.56 g/mol |

| CAS Number | 36637-19-1 |

| Structure | C3H3D2N3O2 |

Mass Spectrometry Fragmentation

The fragmentation of hydantoin structures in mass spectrometry typically involves the loss of small neutral molecules such as carbon monoxide (CO) and isocyanic acid (HNCO). For 1-Aminohydantoin, the initial fragmentation is expected to occur on the hydantoin ring. The introduction of two deuterium atoms at the C5 position will result in a corresponding mass shift in the precursor ion and any fragment ions that retain this position.

Proposed Fragmentation Pathway

The primary fragmentation of the protonated 1-Aminohydantoin-d2 molecule ([M+H]⁺) is anticipated to involve the cleavage of the hydantoin ring. The most likely fragmentation pathways include the neutral loss of CO, NHCO, and the amino group.

Table 2: Predicted Precursor and Product Ions for 1-Aminohydantoin-d2

| Ion | m/z (predicted) | Description |

| [M+H]⁺ | 118.06 | Precursor Ion |

| Product Ion 1 | 90.06 | Loss of CO (-28 Da) |

| Product Ion 2 | 75.05 | Loss of NHCO (-43 Da) |

| Product Ion 3 | 101.04 | Loss of NH₃ (-17 Da) |